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molecular formula C13H10FNO2 B5498273 Benzamide, 4-fluoro-N-(2-hydroxyphenyl)-

Benzamide, 4-fluoro-N-(2-hydroxyphenyl)-

Cat. No. B5498273
M. Wt: 231.22 g/mol
InChI Key: MAZZJCMNIVMKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440935B2

Procedure details

To a 500 ml 4 necked round bottom flask equipped with a thermometer, a mechanic stirrer, a drop funnel, a nitrogen in-let, was added sodium bicarbonate (29.6 g, 0.354 mol, 1.1 eq), 2-aminophenol (34.88 g, 0.32 mol, 1 eq) and 2-Methyl THF (250 ml). The temperature of the mixture was controlled under 20° C. by ice-bath. Under vigorously stirring, 4-fluorobenzoyl chloride (50.72 g, 0.32 mol, 1 eq) was added drop wise within 10 min. Then the reaction was allowed to be stirred for another 1.5 hrs. When HPLC data showed that less than 0.3% of 2-aminophenol remained, 100 ml of water and 50 ml of 2-methyl tetrahydrofuran was added to quench the reaction and then the mixture was heated to 60° C. with stirring. The mixture was partitioned into two phases and the organic phase was washed with 100 ml of 1N H2SO4 and subsequently with 100 ml of water. Then the solvent was evaporated to almost dryness with stirring.
[Compound]
Name
4
Quantity
500 mL
Type
reactant
Reaction Step One
Name
nitrogen in
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.6 g
Type
reactant
Reaction Step Three
Quantity
34.88 g
Type
reactant
Reaction Step Three
[Compound]
Name
2-Methyl THF
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
50.72 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C@H]1CO[C@@]2(O[C@H]3C[C@H]4[C@@H]5CC=C6C[C@@H](O)CC[C@]6(C)[C@H]5CC[C@]4(C)[C@H]3[C@@H]2C)CC1.C(=O)(O)[O-].[Na+].[NH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1[OH:43].[F:44][C:45]1[CH:53]=[CH:52][C:48]([C:49](Cl)=[O:50])=[CH:47][CH:46]=1.CC1CCCO1>O>[F:44][C:45]1[CH:53]=[CH:52][C:48]([C:49]([NH:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=2[OH:43])=[O:50])=[CH:47][CH:46]=1 |f:1.2|

Inputs

Step One
Name
4
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
nitrogen in
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Step Three
Name
Quantity
29.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
34.88 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
2-Methyl THF
Quantity
250 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50.72 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Under vigorously stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature of the mixture was controlled under 20° C. by ice-bath
STIRRING
Type
STIRRING
Details
to be stirred for another 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned into two phases
WASH
Type
WASH
Details
the organic phase was washed with 100 ml of 1N H2SO4 and subsequently with 100 ml of water
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated to almost dryness
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C(=O)NC2=C(C=CC=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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